molecular formula C8H15NO2 B1306553 (2-Methylpiperidin-1-yl)acetic acid CAS No. 856437-61-1

(2-Methylpiperidin-1-yl)acetic acid

Cat. No. B1306553
CAS RN: 856437-61-1
M. Wt: 157.21 g/mol
InChI Key: IZYFKLAMVLELBP-UHFFFAOYSA-N
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Description

“(2-Methylpiperidin-1-yl)acetic acid”, also known as 2-MPAA, is a heterocyclic compound that belongs to the family of piperidine derivatives with an acetic acid group. It has a molecular weight of 157.21 .


Molecular Structure Analysis

The molecular structure of “(2-Methylpiperidin-1-yl)acetic acid” is represented by the Inchi Code: 1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“(2-Methylpiperidin-1-yl)acetic acid” is a solid at room temperature . Its molecular formula is C8H15NO2 .

Scientific Research Applications

Acetic acid and its derivatives, including (2-Methylpiperidin-1-yl)acetic acid, have a wide range of applications in scientific research. While the specific applications of (2-Methylpiperidin-1-yl)acetic acid were not directly found, insights from research on acetic acid and related compounds can provide an understanding of their potential uses in various fields such as microbiology, chemistry, environmental science, and biotechnology.

Acetic Acid in Microbial Regulation and Industrial Applications

Acetic acid plays a crucial role in the regulation of cell death in yeasts and has been studied extensively for its impact on yeast cells, providing insights into regulated cell death mechanisms with implications for biomedicine and biotechnology (Chaves et al., 2021). Its applications extend to industrial processes, where it serves as a by-product of alcoholic fermentation or as a primary product in the food industry, particularly in vinegar production (Lynch et al., 2019).

Acetic Acid in Environmental and Chemical Engineering

In environmental engineering, acetic acid's role in the pervaporation separation of water-acetic acid mixtures showcases its significance in addressing industrial wastewater challenges, offering an economically viable and environmentally friendly alternative to traditional distillation methods (Aminabhavi & Toti, 2003). Furthermore, acetic acid's presence in produced fluids in oil and natural gas extraction highlights its impact on CO2 corrosion, influencing the development of corrosion prevention measures in the energy sector (Key, 2014).

Acetic Acid in Biochemical Applications

Biochemically, acetic acid serves as a foundation for exploring the microbial production of volatile fatty acids (VFAs), underscoring its renewable, degradable, and sustainable nature as a feedstock for synthesizing commercially important chemicals (Bhatia & Yang, 2017). This aspect is crucial for advancing green chemistry and biotechnological innovations, promoting the use of microbial routes for VFA production from biomass, including acetic acid.

Future Directions

Piperidine derivatives, including “(2-Methylpiperidin-1-yl)acetic acid”, continue to be an area of interest in drug discovery due to their presence in many pharmaceuticals . Future research may focus on developing new synthesis methods, exploring different reactions, and investigating their pharmacological applications.

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFKLAMVLELBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390152
Record name (2-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856437-61-1
Record name 2-Methyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856437-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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